3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine
Overview
Description
3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine is a compound that has garnered significant interest in various scientific fields due to its unique physical and chemical properties. It has the molecular formula C10H9F3N2O2 and a molecular weight of 246.19 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine using complex AlF3 and CuF2 at high temperatures (450–500 °C), which forms a mixture of fluorinated products . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form fluorinated pyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar fluorination techniques as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms in the molecule enhances its ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a valuable compound for studying enzyme inhibition and drug design .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde: This compound shares a similar structure but differs in the functional groups attached to the aromatic ring.
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Another fluorinated compound with different applications and properties.
Uniqueness
3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine is unique due to its specific combination of fluorine atoms and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3,3-difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-7-1-2-8(9(5-7)15(16)17)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCXIRNWBATDPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214776 | |
Record name | Pyrrolidine, 3,3-difluoro-1-(4-fluoro-2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1774896-54-6 | |
Record name | Pyrrolidine, 3,3-difluoro-1-(4-fluoro-2-nitrophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1774896-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 3,3-difluoro-1-(4-fluoro-2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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